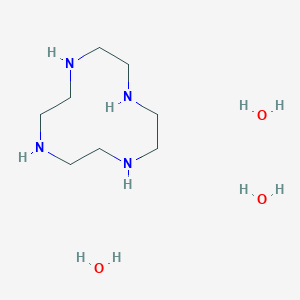

1,4,7,10-Tetrazacyclododecane;trihydrate

Description

Historical Context and Evolution of Macrocyclic Ligand Research

The field of macrocyclic chemistry gained significant momentum with the serendipitous discovery of crown ethers in 1961 by Charles J. Pedersen, a chemist at DuPont. researchgate.netrsc.org While attempting to synthesize a different compound, Pedersen isolated a white, crystalline byproduct which he identified as dibenzo-18-crown-6. rsc.org He discovered that this cyclic polyether had the remarkable ability to selectively bind with alkali metal cations. rsc.orgrsc.org This finding, published in 1967, laid the groundwork for the study of molecular recognition and host-guest chemistry. researchgate.net

Pedersen's pioneering work did not go unnoticed. It spurred a wave of research that expanded into the broader fields of macrocyclic and supramolecular chemistry. researchgate.netwikipedia.org This new area of study attracted the attention of chemists like Donald J. Cram and Jean-Marie Lehn. numberanalytics.com Cram expanded on Pedersen's two-dimensional structures by synthesizing three-dimensional cage-like molecules, known as spherands, which exhibited even higher selectivity. wikipedia.orgnumberanalytics.comnumberanalytics.com Lehn designed and synthesized "cryptands," which are molecules that can completely encapsulate ions, forming highly stable complexes called cryptates. numberanalytics.comopenedition.orgyoutube.com This work led to the development of supramolecular chemistry, which explores the complex entities formed by the association of two or more chemical species held together by non-covalent intermolecular forces. openedition.org

In recognition of their profound contributions, Pedersen, Cram, and Lehn were jointly awarded the Nobel Prize in Chemistry in 1987 "for their development and use of molecules with structure-specific interactions of high selectivity". researchgate.netnumberanalytics.comnobelprize.org The discovery of crown ethers also inspired research into analogous macrocycles where the oxygen donor atoms were replaced by other atoms, such as nitrogen in polyamines. researchgate.net The study of saturated macrocyclic polyamines began in the 1960s, initially as chelating agents for transition metals. researchgate.net However, the advances in host-guest chemistry provided a new vision for their potential beyond conventional coordination chemistry. researchgate.net

Significance of Cyclic Polyamines in Supramolecular and Coordination Chemistry

Cyclic polyamines, also known as azacrowns, are a cornerstone of supramolecular and coordination chemistry due to their distinct properties and versatile applications. royalsocietypublishing.orgroyalsocietypublishing.org Unlike their crown ether counterparts, the nitrogen donors in polyamines introduce a higher degree of basicity and the ability to be protonated in aqueous solutions, which often competes with metal chelation. researchgate.net This characteristic allows them to form stable complexes with a wide array of transition metals, noble metals, and heavy metals through strong coordination bonds. researchgate.net

The significance of cyclic polyamines lies in their unique cavity structure, which can be tailored in size, flexibility, and electron density. royalsocietypublishing.org This structural feature enables them to selectively bind specific guest ions or molecules, a fundamental principle of supramolecular chemistry known as molecular recognition. royalsocietypublishing.orgresearchgate.net The pre-organized nature of the macrocyclic ring leads to a "macrocyclic effect," where complexes of cyclic ligands are significantly more stable than their analogous open-chain counterparts.

In coordination chemistry, macrocyclic polyamines are used to stabilize unusual oxidation states of metal ions and to create specific coordination geometries around a metal center. researchgate.netcapes.gov.brmdpi.com The rigid framework of the macrocycle can impose a specific geometry on the metal complex, influencing its reactivity and physical properties. This has led to their use in various applications, including:

Catalysis: Metal complexes of cyclic polyamines have been explored as catalysts in various chemical transformations, including water splitting. wikipedia.org

Biomedical Applications: Their ability to form highly stable metal complexes makes them invaluable in medicine. royalsocietypublishing.orgicm.edu.pl For instance, derivatives of cyclen are crucial components of contrast agents for Magnetic Resonance Imaging (MRI) and as chelators for radiometals in diagnostic and therapeutic radiopharmaceuticals. icm.edu.plrsc.org

Sensors: The selective binding properties of macrocyclic polyamines are harnessed to create fluorescent sensors for detecting specific ions or molecules. royalsocietypublishing.orgicm.edu.pl

The exploration of macrocyclic polyamines has led to the discovery of numerous new functions and the synthesis of novel functional molecules and supramolecular assemblies, solidifying their importance in modern chemistry. capes.gov.br

Overview of 1,4,7,10-Tetrazacyclododecane (Cyclen/DOTAZ) as a Pivotal Scaffold

1,4,7,10-Tetraazacyclododecane (B123705), commonly referred to as cyclen, is a foundational macrocyclic polyamine. researchgate.netresearchgate.net It is the aza-analogue of the crown ether 12-crown-4 (B1663920) and consists of a twelve-membered ring containing four nitrogen atoms separated by ethylene (B1197577) bridges. alfa-chemistry.comnih.gov The synthesis of cyclen can be challenging but various methods have been developed over the years. researchgate.netgoogle.comacs.org

As a tetradentate ligand, cyclen can firmly bind to a metal ion using its four nitrogen atoms, leaving two coordination sites available on the metal for further interaction. nih.gov This property makes it an exceptionally versatile building block in coordination chemistry. mdpi.com

The true pivotal nature of cyclen is most evident in its role as the precursor to a class of highly effective chelating agents, most notably 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). rsc.orggoogle.comsigmaaldrich.com DOTA is synthesized by attaching four carboxymethyl groups to the nitrogen atoms of the cyclen ring. nih.govprepchem.com This derivative forms exceptionally stable complexes with a wide variety of metal ions, particularly lanthanides like gadolinium (Gd³⁺). rsc.orggoogle.com The high stability of these complexes is crucial for biomedical applications, preventing the release of potentially toxic free metal ions in the body. google.com

The versatility of the cyclen scaffold allows for extensive modification. By attaching different functional groups to the macrocyclic ring or its pendant arms, researchers can create targeted imaging agents and therapeutics. rsc.orgnih.govbenthamdirect.com For example, DOTA can be conjugated to peptides or antibodies to deliver radiometals specifically to tumor cells for PET or SPECT imaging and radiotherapy. rsc.orgbenthamdirect.com This adaptability has made cyclen and its derivatives indispensable tools in chemistry, biology, and medicine. researchgate.netgoogle.com

Interactive Data Tables

Table 1: Properties of 1,4,7,10-Tetrazacyclododecane (Cyclen)

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,4,7,10-Tetrazacyclododecane | alfa-chemistry.com |

| Other Names | Cyclen, DOTAZ | researchgate.netgoogle.com |

| Molecular Formula | C₈H₂₀N₄ | alfa-chemistry.comnih.gov |

| Molar Mass | 172.27 g/mol | nih.gov |

| Appearance | Powder | sigmaaldrich.com |

| Hydrogen Bond Donor Count | 4 | alfa-chemistry.com |

| Hydrogen Bond Acceptor Count | 4 | alfa-chemistry.com |

Table 2: Key Figures in Macrocyclic Chemistry

| Scientist | Key Contribution | Nobel Prize Year | Source |

|---|---|---|---|

| Charles J. Pedersen | Discovery of crown ethers and their selective binding properties. | 1987 | researchgate.netrsc.orgnobelprize.org |

| Donald J. Cram | Development of 3D host molecules (spherands) for highly selective host-guest chemistry. | 1987 | wikipedia.orgnumberanalytics.comnobelprize.org |

Structure

3D Structure of Parent

Properties

CAS No. |

144576-60-3 |

|---|---|

Molecular Formula |

C8H26N4O3 |

Molecular Weight |

226.32 g/mol |

IUPAC Name |

1,4,7,10-tetrazacyclododecane;trihydrate |

InChI |

InChI=1S/C8H20N4.3H2O/c1-2-10-5-6-12-8-7-11-4-3-9-1;;;/h9-12H,1-8H2;3*1H2 |

InChI Key |

LZHZXGCLZNBYQR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCNCCNCCN1.O.O.O |

Origin of Product |

United States |

Synthetic Methodologies and Functionalization Strategies for 1,4,7,10 Tetrazacyclododecane

Classical and Contemporary Approaches to 1,4,7,10-Tetrazacyclododecane Synthesis

The preparation of 1,4,7,10-tetraazacyclododecane (B123705) has evolved from labor-intensive classical methods to more efficient, high-yield contemporary strategies. These methods are crucial for making this important macrocycle readily available for further applications.

Richman-Atkins Type Syntheses and Modifications

The classical and historically standard method for synthesizing macrocyclic polyamines like 1,4,7,10-tetraazacyclododecane is the Richman-Atkins synthesis. google.comorgsyn.org This approach generally involves the cyclization of linear polyamines where the nitrogen atoms are protected, typically with tosyl groups. orgsyn.org The reaction is a medium-dilution cyclization that, while reliable, is often characterized by multiple steps, significant labor, and challenges related to atom economy and solvent requirements. google.comorgsyn.org

Template-Assisted Cyclization Routes

Template-assisted synthesis offers an alternative and often more efficient pathway to 1,4,7,10-tetraazacyclododecane. These methods utilize a templating agent to pre-organize a linear precursor, facilitating the subsequent cyclization reaction. google.comorgsyn.org

One prominent template-based strategy involves the reaction of triethylenetetramine (B94423) with glyoxal (B1671930) to form a key bicyclic intermediate, which then undergoes a second cyclization and subsequent cleavage to yield the final macrocycle. google.com Another effective method employs a "two-carbon, permanent, covalently-bound template" by reacting triethylenetetramine with dithiooxamide. orgsyn.org This forms a tricyclic bisamidine, which is then converted to 1,4,7,10-tetraazacyclododecane through a double reductive ring expansion using reagents like diisobutylaluminum hydride (DIBAL-H). orgsyn.org The bisaminal template approach is recognized as a powerful tool for creating C-functionalized tetraazamacrocycles. researchgate.net These template methods often provide the desired product in fewer steps and with better yields compared to the classical Richman-Atkins route. orgsyn.org

Simplified and High-Yield Methodologies

| Methodology | Key Reagents/Intermediates | Number of Steps | Reported Overall Yield | Reference |

|---|---|---|---|---|

| Richman-Atkins Type | Tosyl-protected linear amines | Multiple (e.g., 5 steps) | Variable, often lower | google.comorgsyn.org |

| Template-Assisted (Glyoxal) | Triethylenetetramine, Glyoxal | ~3 steps | Not specified in provided text | google.com |

| Template-Assisted (Dithiooxamide) | Triethylenetetramine, Dithiooxamide, DIBAL-H | 2 steps | 44-68% | orgsyn.org |

| Bis-imidazoline Route | Triethylenetetramine, N,N-dimethylformamide dimethyl acetal, 1,2-dibromoethane | 3 steps | ~65% | researchgate.netnih.gov |

| Vinylsulfonium Salt Route | Diphenylsulfonium triflate | 4 steps | 31% | ingentaconnect.com |

Selective Functionalization of 1,4,7,10-Tetrazacyclododecane

The utility of 1,4,7,10-tetraazacyclododecane is greatly expanded through the selective functionalization of its four secondary amine groups. This allows for the attachment of various pendant arms that can chelate metal ions or introduce other functionalities.

Mono-N-Alkylation and Regioselective Derivatization Strategies

Achieving selective functionalization is a key challenge in the chemistry of 1,4,7,10-tetraazacyclododecane. Mono-N-alkylation can be accomplished in a single step by using a significant excess of the macrocycle relative to the alkylating agent. researchgate.net A common method employs a 4:1 molar ratio of 1,4,7,10-tetraazacyclododecane to the alkyl halide, which favors the formation of the mono-substituted product. researchgate.net A major advantage of this approach is that the unreacted macrocycle can be easily recovered through aqueous extraction and reused. researchgate.net

Regioselective derivatization to produce disubstituted products is also of significant interest, particularly for the synthesis of 1,7-disubstituted isomers, which are valuable intermediates. scispace.com One strategy involves the reaction of 1,4,7,10-tetraazacyclododecane with glyoxal to form a protected bridged macrocycle. This intermediate then reacts with benzyl (B1604629) bromide to yield the 1,7-dibenzyl substituted compound after deprotection. scispace.com An alternative and highly regioselective method is the catalytic hydrogenolysis of 1,4,7,10-tetrabenzyl-1,4,7,10-tetraazacyclododecane (B173376) using a 10% Pd/C catalyst with ammonium (B1175870) formate, which selectively removes the two benzyl groups at the 1 and 7 positions. scispace.com Another approach to 1,7-disubstitution involves reacting a mono-N-alkylated derivative with dimethylformamide diethyl acetal, which forms a tricyclic orthoamide intermediate that undergoes regioselective hydrolysis. electronicsandbooks.com Similarly, a convenient route to 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane has been developed, demonstrating excellent regioselectivity for the 1,4-positions. nih.gov

Multi-Functionalization via Pendant Arm Introduction

The introduction of multiple functional pendant arms onto the 1,4,7,10-tetraazacyclododecane ring is crucial for creating powerful chelating agents. researchgate.net The most well-known example is the synthesis of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives. A common method for synthesizing DOTA involves the alkylation of all four nitrogen atoms of the macrocycle with a haloacetic acid, such as bromoacetic acid or chloroacetic acid, under basic conditions. nih.gov

A related approach involves the cyanomethylation of 1,4,7,10-tetraazacyclododecane using formaldehyde (B43269) and a cyanide source, which produces a tetranitrile intermediate. prepchem.com This intermediate is then hydrolyzed to yield DOTA. prepchem.com This multi-functionalization strategy allows for the creation of bifunctional chelators. For example, by reacting 1,4,7,10-tetraazacyclododecane with one equivalent of a specialized alkylating agent and three equivalents of another (like tert-butyl 2-bromoacetate), derivatives with an additional unique functional group for site-specific labeling can be synthesized. nih.gov Other examples of multi-functionalization include the preparation of derivatives with two trans-2-methyl-4-nitrophenol pendant arms or four methylenephosphonic acid groups. nih.govbldpharm.com

| Derivative Type | Functional Group/Pendant Arm | Synthetic Strategy | Reference |

|---|---|---|---|

| Mono-N-Alkyl | Various alkyl halides | Use of 4:1 excess of cyclen to alkyl halide | researchgate.net |

| 1,7-Dibenzyl | Benzyl groups | Regioselective hydrogenolysis of tetrabenzyl precursor | scispace.com |

| 1,4-Bis(tert-butoxycarbonylmethyl) | tert-butoxycarbonylmethyl groups | Regioselective alkylation | nih.gov |

| DOTA (Tetraacetic acid) | Carboxymethyl groups | Alkylation with haloacetic acid or hydrolysis of tetranitrile | nih.govprepchem.com |

| Di-phenolic | 2-methyl-4-nitrophenol arms | Bisaminal synthetic route | nih.gov |

| Tetraphosphonic acid | Methylenephosphonic acid groups | Not specified in provided text | bldpharm.com |

Carboxylic Acid Functionalization (e.g., DOTA and Analogs)

The most prominent functionalization of 1,4,7,10-Tetraazacyclododecane (cyclen) involves the introduction of carboxylic acid pendant arms, yielding poly(amino carboxylate) chelating agents. The archetypal example is 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), a powerful chelator widely used for complexing metal ions. researchgate.netsigmaaldrich.comtcichemicals.com

Synthesis of DOTA and Bifunctional Analogs: The standard synthesis of DOTA involves the N-alkylation of the four secondary amine groups of the cyclen macrocycle with a haloacetic acid derivative, typically bromoacetic acid or its esters. nih.gov A common strategy utilizes tert-butyl bromoacetate (B1195939), followed by acid-catalyzed deprotection to yield the final tetra-acid product. researchgate.net

Research has expanded to create bifunctional DOTA derivatives, which incorporate an additional reactive group for covalent attachment to biomolecules or surfaces. nih.govresearchgate.net A convenient synthesis for these analogs involves the controlled alkylation of cyclen with a mixture of alkylating agents. For instance, reacting cyclen with one equivalent of a para-functionalized alkyl 2-bromophenyl-acetate and three equivalents of tert-butyl 2-bromoacetate produces a DOTA derivative with a single, unique functional handle. nih.govresearchgate.net This approach allows for the introduction of groups like alkynes or ketones, facilitating subsequent chemoselective ligation reactions. nih.gov

DO3A and Related Analogs: Another important class of derivatives is based on 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid (DO3A), where one nitrogen atom of the cyclen ring remains unfunctionalized or is attached to a different type of linker. nih.govnih.gov The synthesis of the precursor, 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, is achieved by reacting cyclen with three equivalents of t-butyl bromoacetate. nih.gov The remaining secondary amine serves as a reactive site for introducing other functionalities, such as thiol-terminated linkers for creating redox-sensitive imaging agents. nih.gov

These carboxylic acid-functionalized derivatives are paramount in the development of metal-containing agents for biomedical applications, including magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals. sigmaaldrich.comsigmaaldrich.com

Table 1: Examples of Carboxylic Acid Functionalized Cyclen Derivatives This table is interactive. You can sort and filter the data.

| Compound Name | Abbreviation | Key Synthetic Feature | Application/Significance |

|---|---|---|---|

| 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid | DOTA | Alkylation of cyclen with four equivalents of a haloacetic acid derivative. sigmaaldrich.com | Gold-standard chelator for various metal ions. researchgate.nettcichemicals.com |

| 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid | DO3A | Alkylation of cyclen with three equivalents of a haloacetic acid derivative. nih.govnih.gov | Precursor for mono-functionalized chelators. nih.gov |

| Ethynylphenyl-DOTA | - | Alkylation with one functionalized and three standard bromoacetate units. researchgate.net | Bifunctional chelator for click chemistry conjugation. researchgate.net |

| 4-Acetylphenyl-DOTA | - | Alkylation with one functionalized and three standard bromoacetate units. researchgate.net | Bifunctional chelator for oxime ligation. researchgate.net |

Phosphonate (B1237965) and Phosphinate Derivatization (e.g., DOTP)

The introduction of phosphorus-containing pendant arms, such as phosphonic and phosphinic acids, onto the 1,4,7,10-Tetraazacyclododecane scaffold yields chelators with distinct properties, particularly a high affinity for bone. These derivatives are of significant interest for applications in skeletal imaging and therapy. researchgate.net

Synthesis of Phosphonate Derivatives: The synthesis of polyamino-phosphonic acids like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP) is typically achieved through a Mannich-type reaction. This method involves reacting the hydrochloride or hydrobromide salts of the cyclen amine with formaldehyde and phosphorous acid (H₃PO₃). researchgate.netgoogle.com This reaction effectively installs a methylenephosphonic acid group onto each nitrogen atom of the macrocycle.

Mixed-Functionality Derivatives: It is also possible to synthesize hybrid chelators that incorporate both carboxylate and phosphonate groups. An example is 1,4,7,10-tetraazacyclododecane-1,4-diacetic-7,10-dimethylenediphosphonic acid. google.com The synthesis of such asymmetrically functionalized molecules requires multi-step procedures involving protection and selective deprotection of the cyclen's amine groups to direct the addition of different pendant arms to specific nitrogen atoms. google.com These mixed-functionality ligands offer a way to fine-tune the coordination chemistry and biological properties of the resulting metal complexes.

Phosphonate-derivatized cyclen compounds are recognized as highly effective carrier ligands for radiometals used in palliative care for bone pain, owing to their strong localization in skeletal tissues and the high in vivo stability of their metal chelates. researchgate.net

Table 2: Phosphonate Derivatives of 1,4,7,10-Tetraazacyclododecane This table is interactive. You can sort and filter the data.

| Compound Name | Abbreviation | Synthetic Method | Key Property/Application |

|---|---|---|---|

| 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid | DOTMP | Reaction of cyclen with formaldehyde and phosphorous acid. researchgate.netgoogle.com | High bone affinity, carrier for bone-seeking radiopharmaceuticals. researchgate.net |

| 1,4,7,10-Tetraazacyclododecane-1,4-diacetic-7,10-dimethylenediphosphonic acid | - | Multi-step synthesis with protection/deprotection steps. google.com | Hybrid chelator with mixed carboxylate and phosphonate arms. google.com |

Amide and Carboxamide Modifications (e.g., DOTAM)

Functionalization of the cyclen backbone with amide and carboxamide pendant arms provides another important class of derivatives with unique coordination properties and applications, notably in the field of Paramagnetic Chemical Exchange Saturation Transfer (PARACEST) MRI contrast agents. researchgate.netnih.gov

Synthetic Approaches: The synthesis of DOTA-tetraamide ligands typically involves a two-step process. First, the desired amide-containing arm is prepared, often by reacting an amine with a reagent like bromoacetyl bromide. nih.gov Subsequently, the resulting α-haloacetamide is used to alkylate the four nitrogen atoms of the 1,4,7,10-Tetraazacyclododecane ring, a process known as peralkylation. nih.goviaea.org For example, reacting cyclen with the appropriate N-iodoacetyl amines is a key step in producing various DOTAM-alkyl derivatives. researchgate.netiaea.org

The general formation of an amide bond, which is central to these syntheses, can be achieved through several classic organic chemistry methods. masterorganicchemistry.com These include the nucleophilic acyl substitution of acyl halides or anhydrides with amines, or the coupling of a carboxylic acid and an amine using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.com

Stereochemical Influence: Research has shown that the stereochemistry of the amide side chains can have a profound impact on the properties of the final metal complex. For Eu(III) complexes of DOTA-tetraamides, the chirality of the pendant arms significantly influences the water exchange kinetics, a critical parameter for the efficacy of CEST agents. nih.gov This highlights the exquisite sensitivity of the chelator's function to subtle structural modifications. nih.gov

Table 3: Amide and Carboxamide Derivatives of 1,4,7,10-Tetraazacyclododecane This table is interactive. You can sort and filter the data.

| Derivative Class | Abbreviation | General Synthetic Route | Key Finding/Application |

|---|---|---|---|

| DOTA-tetraamide | DOTAM | Peralkylation of cyclen with N-haloacetyl amines. researchgate.netnih.goviaea.org | Platform for PARACEST MRI contrast agents. researchgate.netiaea.org |

| Chiral DOTA-tetraamides | - | Synthesis from chiral amines and bromoacetylbromide, followed by alkylation of cyclen. nih.gov | Stereochemistry of side chains influences water exchange rates in Eu(III) complexes. nih.gov |

Sulfide-Containing Pendant Arms

The incorporation of pendant arms containing sulfide (B99878) or thiol functionalities onto the 1,4,7,10-Tetraazacyclododecane framework leads to chelators with redox-sensitive capabilities. These derivatives are designed to interact with specific biological environments, such as the redox state of tumors. nih.gov

A general synthetic strategy for these compounds has been developed, focusing on derivatives of DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid). The synthesis begins with the preparation of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, which leaves one nitrogen atom of the macrocycle available for further reaction. nih.gov

This free amine is then alkylated with a linker that contains a protected thiol group. For example, a linker such as [4-(triphenylmethylthio)methyl)phenyl]methyl chloride can be attached to the macrocycle. nih.gov The triphenylmethyl (trityl) group is a common protecting group for thiols that can be removed under specific conditions to reveal the reactive terminal thiol group. This synthetic approach allows for the creation of lanthanide chelates with nitrogen-attached sidearms that terminate in redox-active thiol groups. nih.gov These thiol-containing complexes have been shown to bind to proteins like human serum albumin in a redox-sensitive manner. nih.gov

Silylated and Other Reactive Group Incorporations

To facilitate the attachment of the 1,4,7,10-Tetraazacyclododecane macrocycle to surfaces like silica (B1680970) gel or glass, derivatives incorporating reactive hydroxyl groups have been synthesized. electronicsandbooks.com This functionalization strategy often relies on a high-yield, regioselective protection of the cyclen ring.

A common method involves reacting 1,4,7,10-Tetraazacyclododecane with a chloroformate, such as benzyl chloroformate, in an acidic solution. electronicsandbooks.com This reaction selectively yields the 1,7-diprotected derivative due to the protonation sequence of the macrocycle's amines in acid. electronicsandbooks.com With the 1- and 7-positions blocked, the secondary amines at the 4- and 10-positions are available for further modification. These positions can be alkylated to introduce pendant arms containing functional groups, such as alcohols. electronicsandbooks.com

The resulting alcohol-functionalized cyclen derivatives can then be used for subsequent modification of silylated surfaces. The hydroxyl group can also be exchanged for other substituents, making these compounds versatile trifunctional ligands and useful intermediates for further synthetic elaborations. electronicsandbooks.com

Click Chemistry and Modular Synthesis Approaches

Modular synthesis strategies, particularly those employing "click chemistry," have become powerful tools for the functionalization of 1,4,7,10-Tetraazacyclododecane. nih.gov This approach allows for the efficient and site-specific attachment of the chelator to complex biomolecules with high reliability and yields. nih.govresearchgate.net

The core of this strategy is the synthesis of "clickable" DOTA analogues that are pre-functionalized with a bioorthogonal reactive group, most commonly an azide (B81097) or an alkyne. nih.govnih.gov These derivatives are typically prepared by alkylating the cyclen ring with a mixture of reagents: three equivalents of a standard protected bromoacetate and one equivalent of a bromoacetate derivative that already contains the desired clickable handle (e.g., an azidoethyl group or a propargyl group). nih.govresearchgate.netnih.gov

One prominent example is DOTAZA (1,4,7,10-tetra-azacyclododecan-1,4,7,10-tetra-azidoethylacetic acid), a tunable DOTA analogue that can be readily functionalized via the azide groups in its side chains. nih.gov

The most widely used click reaction in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov This reaction forms a stable triazole linkage between an azide-functionalized chelator and an alkyne-functionalized biomolecule (or vice versa). This modular approach has been successfully used to conjugate DOTA derivatives to peptides and other biologically relevant molecules. nih.govresearchgate.net

Table 4: Examples of "Clickable" Cyclen Derivatives This table is interactive. You can sort and filter the data.

| Derivative Name | Reactive Group | Synthetic Approach | Click Reaction Application |

|---|---|---|---|

| Ethynylphenyl-DOTA | Alkyne | Co-alkylation of cyclen with alkyne-bearing and standard bromoacetates. researchgate.net | CuAAC with azide-functionalized biomolecules. researchgate.net |

| Propargyl-DOTA | Alkyne | Alkylation with a propargyl-derivatized bromoacetate. researchgate.net | CuAAC with azide-functionalized biomolecules. researchgate.net |

| DOTAZA | Azide | Synthesis of azido-containing pendant arms followed by alkylation of cyclen. nih.gov | CuAAC with alkyne-functionalized molecules. nih.gov |

| Purine-cyclen conjugate | Alkyne/Azide | Multi-step synthesis involving SNAr and CuAAC reactions to link purine (B94841) and cyclen moieties. nih.gov | Intramolecular studies and potential photocatalysis. nih.gov |

Coordination Chemistry of 1,4,7,10 Tetrazacyclododecane Based Ligands with Metal Ions

Thermodynamic Stability of Metal-1,4,7,10-Tetrazacyclododecane Complexes

The thermodynamic stability of a metal complex is a measure of the strength of the interaction between the metal ion and the ligand at equilibrium. It is a crucial factor in determining the suitability of these complexes for various applications. The high thermodynamic stability of metal complexes with cyclen and its derivatives is a key feature that has driven much of the research in this area. youtube.com

Determination of Stability Constants (logβ) and Speciation Profiles

The stability of a metal-ligand complex in solution is quantified by its stability constant (or formation constant), denoted as β. The logarithm of this constant, logβ, is commonly used to express the stability. Higher logβ values indicate greater thermodynamic stability. These constants are typically determined experimentally using techniques such as potentiometric titrations, spectrophotometry, and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgresearchgate.net

The speciation of a metal-ligand system, which describes the distribution of different complex species as a function of pH, can be determined from the stability constants. For instance, in a solution containing a metal ion and 1,4,7,10-Tetrazacyclododecane, various protonated and hydroxo species can exist in equilibrium, and their relative concentrations are pH-dependent. rsc.orgresearchgate.net

Below is a table summarizing the stability constants (log K) for complexes of various metal ions with 1,4,7,10-Tetrazacyclododecane (cyclen) and its well-known derivative, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).

| Metal Ion | log K ([M(cyclen)]n+) | log K ([M(DOTA)]n-) |

|---|---|---|

| Cu2+ | 23.2 | 22.5 |

| Ni2+ | 19.9 | 20.0 |

| Zn2+ | 16.2 | 20.8 |

| Co2+ | 16.1 | 20.6 |

| Cd2+ | 15.8 | 21.2 |

| Pb2+ | 13.9 | 25.3 |

| La3+ | - | 23.8 |

| Gd3+ | - | 24.6 |

| Lu3+ | - | 25.4 |

Influence of Ligand Architecture on Complex Stability

The architecture of the 1,4,7,10-Tetrazacyclododecane-based ligand plays a significant role in determining the stability of its metal complexes. Modifications to the cyclen backbone or the introduction of pendant arms can have a profound impact on the thermodynamic stability.

N-Alkylation: The substitution of hydrogen atoms on the nitrogen atoms of the cyclen ring with alkyl groups can influence the basicity of the nitrogen donors and introduce steric hindrance, which in turn affects the stability of the metal complexes. rsc.orgnih.gov

Pendant Arms: The addition of coordinating pendant arms to the nitrogen atoms of the cyclen ring generally increases the stability of the metal complexes. This is due to the chelate effect, where the multidentate nature of the ligand leads to a more stable complex compared to analogous complexes with monodentate ligands. The nature of the coordinating groups on the pendant arms (e.g., carboxylate, phosphonate (B1237965), or alcohol) also influences the stability. For example, ligands with carboxylate or phosphonate arms, such as DOTA and DOTP, form exceptionally stable complexes with a wide range of metal ions. rsc.orgnih.govmdpi.comnih.gov The increased number of donor atoms allows for a better encapsulation of the metal ion, leading to higher stability constants.

Comparative Studies with Other Macrocyclic Ligands

To better understand the unique properties of 1,4,7,10-Tetrazacyclododecane-based complexes, their thermodynamic stability is often compared with that of complexes formed with other macrocyclic ligands, such as 1,4,8,11-tetraazacyclotetradecane (B1669387) (cyclam).

Generally, for a given metal ion, the stability of the complex is highly dependent on the "fit" between the size of the metal ion and the cavity size of the macrocycle. Cyclen, with its smaller 12-membered ring, is typically a better fit for smaller metal ions, while the larger 14-membered ring of cyclam is more suitable for larger metal ions. This "size-match" concept is a key factor in determining the relative stabilities of complexes with different macrocyclic ligands. rsc.orgresearchgate.net For instance, the stability of first-row transition metal complexes often follows the Irving-Williams series, but the relative stability of cyclen versus cyclam complexes can vary depending on the specific metal ion.

Kinetic Inertness and Metal Exchange Reactions

While thermodynamic stability provides information about the equilibrium position of complex formation, kinetic inertness describes the rate at which the complex undergoes ligand substitution or dissociation reactions. A complex can be thermodynamically stable but kinetically labile (i.e., reacts quickly), or thermodynamically unstable but kinetically inert (i.e., reacts slowly). For many applications, particularly in vivo, kinetic inertness is a more critical parameter than thermodynamic stability. researchgate.net

Rates of Formation and Dissociation of Metal Complexes

The rates of formation of metal complexes with 1,4,7,10-Tetrazacyclododecane and its derivatives can vary significantly depending on the metal ion, the ligand, and the reaction conditions, such as pH and temperature. The formation of these complexes is often a multi-step process. nih.govrsc.org

The dissociation of these metal complexes, particularly in acidic conditions, is a measure of their kinetic inertness. The rates of dissociation are often studied to assess the in vivo stability of these complexes. For example, the acid-catalyzed dissociation of copper(II)-cyclen has been studied, and the rate law was found to be dependent on the hydrogen ion concentration. rsc.orgacs.org

The table below presents some representative kinetic data for the formation and dissociation of metal complexes with cyclen and its derivatives.

| Complex | Formation Rate Constant (kf, M-1s-1) | Dissociation Rate Constant (kd, s-1) | Conditions |

|---|---|---|---|

| [Cu(cyclen)]2+ | - | k1[H+]2+k2[H+] | Acidic solution |

| [Ni(cyclen)]2+ | ~104 | Slow | Neutral pH |

| [Gd(DOTA)]- | Slow | Very Slow | Physiological pH |

| [Lu(DOTA)]- | Slow | Extremely Slow | Physiological pH |

Mechanistic Investigations of Metal-Ligand Association and Dissociation

The mechanisms of formation (association) and dissociation of metal complexes with 1,4,7,10-Tetrazacyclododecane-based ligands have been the subject of numerous studies. These reactions can proceed through different pathways, including associative, dissociative, and interchange mechanisms. youtube.comcsbsju.edu

Association Mechanism: The formation of the metal complex often proceeds through a stepwise mechanism. For macrocyclic ligands like cyclen, the initial interaction may involve the metal ion binding to one or two nitrogen atoms, followed by a conformational rearrangement of the ligand to fully encapsulate the metal ion. The rate-determining step can be the initial binding or the subsequent conformational changes. youtube.com

Dissociation Mechanism: The dissociation of these highly stable complexes is often very slow under physiological conditions. In acidic media, the dissociation is typically acid-catalyzed. The proposed mechanism often involves the protonation of one or more of the nitrogen atoms of the macrocycle, which weakens the metal-nitrogen bonds and facilitates the unwrapping of the ligand from the metal ion. rsc.orgrsc.orgyu.edu.jo The rate of dissociation can be highly dependent on the acid concentration. For the [Cu(cyclen)]^2+ complex, the rate law for dissociation in acidic solution is complex, with terms that are first and second order in hydrogen ion concentration, suggesting a multi-step protonation-assisted pathway. rsc.org

Metal exchange reactions, where one metal ion in a complex is replaced by another, are also of interest. The mechanism of these reactions can be complex and may involve the formation of a binuclear intermediate. The rates of metal exchange are crucial for understanding the potential for transmetallation of these complexes in biological systems. researchgate.net

Factors Governing Kinetic Inertness in Diverse Media

The kinetic inertness of a coordination complex, which describes the rate at which it undergoes ligand substitution reactions, is a critical parameter, particularly for in vivo applications where high stability is paramount. pdx.edu The stability of complexes involving 1,4,7,10-tetrazacyclododecane (cyclen) and its derivatives is governed by a combination of factors related to the metal ion, the ligand itself, and the surrounding medium. solubilityofthings.comunacademy.comgcnayanangal.comslideshare.net

Key factors influencing kinetic inertness include:

Nature of the Central Metal Ion : The charge and size of the metal ion are fundamental. solubilityofthings.comgcnayanangal.com Generally, a higher positive charge and a smaller ionic radius on the central metal ion lead to stronger electrostatic interactions with the ligand's donor atoms, resulting in a more kinetically inert complex. gcnayanangal.comslideshare.net The electronic configuration and the preferred coordination geometry of the metal also play a significant role. solubilityofthings.comunacademy.com

Nature of the Ligand : The inherent structure of the cyclen-based ligand is crucial. The pre-organized cavity of the macrocycle leads to the "macrocyclic effect," granting significantly higher stability compared to analogous open-chain ligands. unacademy.compsu.edu The basicity of the ligand's donor atoms and the presence of functional pendant arms that form chelate rings further enhance stability. unacademy.com Conversely, steric hindrance can negatively impact stability. unacademy.com

Environmental Conditions : The medium in which the complex exists can profoundly affect its stability. The dissociation of many metal-cyclen complexes is acid-catalyzed. acs.orgnih.govmpg.de This process often involves the protonation of one of the ligand's donor atoms, such as a carboxylate group or a nitrogen atom in the macrocyclic ring, which initiates the "unwrapping" of the ligand from the metal center. acs.orgmpg.de The reaction kinetics can, therefore, show a strong dependence on pH. nih.gov The presence of competing metal ions or endogenous ligands in biological media can also challenge the complex's integrity, making high kinetic inertness essential for preventing transmetalation. pdx.edunih.gov

Studies on the dissociation kinetics of lanthanide complexes with cyclen derivatives like 1,4,7,10-tetraazacyclododecane-1,7-diacetic acid (DO2A) reveal that the process is often complex. The observed rate law can show dependencies on hydrogen ion concentration and the concentration of other species in the medium, such as buffer components. nih.gov For instance, the dissociation of LnDO2A⁺ complexes is catalyzed by both protons and acetate (B1210297) ions from the buffer. nih.gov It is important to note that high thermodynamic stability does not always guarantee high kinetic inertness, although the two are often correlated. pdx.edunih.gov The remarkable kinetic inertness of lanthanide-DOTA complexes is a primary reason for their successful use as in vivo agents. pdx.edupsu.edu

| Complex | kH (M-1s-1) | klim (x 10-5 s-1) |

|---|---|---|

| LaDO2A⁺ | 1.58 | 10.7 |

| PrDO2A⁺ | 0.17 | 2.50 |

| EuDO2A⁺ | 0.083 | 1.64 |

| ErDO2A⁺ | 0.14 | 2.12 |

| LuDO2A⁺ | 0.038 | 0.98 |

Data sourced from reference nih.gov. kH is the rate constant for the acid-catalyzed pathway, and klim is the limiting rate constant at high acid concentration.

Conformational Dynamics and Isomerism of Metal-1,4,7,10-Tetrazacyclododecane Complexes

Complexes formed with 1,4,7,10-tetrazacyclododecane (cyclen) based ligands are not static entities but exhibit significant conformational flexibility in solution. nih.gov This dynamic behavior is particularly well-studied for complexes of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) with lanthanide ions. These complexes typically adopt a nine-coordinate geometry, where the metal ion is bound by the four nitrogen atoms of the macrocycle, the four oxygen atoms from the carboxylate pendant arms, and a single water molecule that "caps" the complex. In solution, these complexes exist as a mixture of two principal isomers. acs.orgitn.pt

Square Antiprismatic (SAP) and Twisted Square Antiprismatic (TSAP) Isomers

The coordination polyhedron of nine-coordinate Ln(DOTA)⁻ complexes is best described as a capped square antiprism. wikipedia.org The two major isomers found in solution are the square antiprism (SAP) and the twisted square antiprism (TSAP). acs.orgitn.pt These isomers, also referred to as conformers, arise from two main structural variables: the conformation of the four five-membered ethylenediamine (B42938) chelate rings of the cyclen backbone (defined by the Λ or Δ helicity) and the orientation of the four carboxymethyl pendant arms (which can rotate around the N-CH₂ bond).

The SAP and TSAP isomers differ in the relative twist angle between the plane formed by the four nitrogen atoms (the N₄ plane) and the plane formed by the four carboxylate oxygen atoms (the O₄ plane). While both isomers can be present in solution, their relative populations can be influenced by several factors, including the specific metal ion and any substitutions on the ligand framework. acs.orgitn.pt For example, solid-state X-ray diffraction has shown that lanthanide complexes with the ligand trans-H₆do2a2p exist exclusively as twisted-square-antiprismatic isomers. itn.pt Furthermore, the introduction of specific chiral groups onto the DOTA scaffold has been shown to yield complexes that exist predominantly as the TSAP isomer in aqueous solution. acs.org

Interconversion Pathways: Arm Rotation and Ring Inversion

The SAP and TSAP isomers are in a dynamic equilibrium in solution, readily interconverting on the NMR timescale. nih.gov This dynamic exchange is crucial for understanding the properties and reactivity of these complexes. The two primary pathways for this interconversion are:

Arm Rotation : This process involves the rotation of the acetate pendant arms around the N-C(pendant) single bonds. This changes the orientation of the coordinating carboxylate groups without altering the conformation of the macrocyclic ring itself.

Ring Inversion : This is a more substantial conformational change involving the inversion of the cyclen macrocycle's conformation. This process flips the helicity (from λ to δ and vice versa) of the four ethylenediamine-like (N-C-C-N) bridges of the ring.

These conformational exchanges have been extensively studied using variable-temperature and two-dimensional NMR spectroscopy on paramagnetic lanthanide complexes, which provides the necessary resolution to observe and quantify these dynamic processes. nih.gov

Impact of Metal Ion Identity and Ligand Substitution on Conformational Preferences

Metal Ion Identity : The ionic radius of the metal plays a critical role. For lanthanide complexes of the ligand trans-H₆do2a2p, a structural change is observed across the series. itn.pt Larger lanthanides (like Ce³⁺ and Sm³⁺) form nine-coordinate complexes that include a coordinated water molecule. itn.pt In contrast, the smaller, later lanthanides (from Eu³⁺ to Yb³⁺) form eight-coordinate complexes where the water molecule is excluded, leading to a more distorted coordination environment. itn.pt The choice of metal ion can even influence the conformation of the cyclen ring itself. Studies have shown that complexation with Cu(II) tends to favor a planar conformation of the cyclen ring, whereas Ni(II) induces a significantly twisted conformation. rsc.org

Ligand Substitution : Chemical modification of the ligand backbone or its pendant arms is a powerful tool for controlling conformational preferences.

Pendant Arm Isomerism : The placement of different pendant arms on the cyclen ring has a dramatic effect. A study comparing two isomers of a DOTA-derivative, one with pendant arms at the 1,4-positions (cis) and the other at the 1,7-positions (trans), revealed profound differences in their thermodynamic stability and dissociation kinetics, which are directly linked to their differing coordination structures. acs.orgmpg.de

Backbone Modification : Introducing rigidity into the macrocycle, for instance by creating a bridged cyclen derivative, can effectively "lock" the complex into a single, preferred conformation. acs.org

Chiral Auxiliaries : Attaching chiral substituents to the cyclen ring can create a strong preference for a single coordination isomer, as demonstrated in the synthesis of chiral DOTA complexes that exist almost exclusively in the TSAP form. acs.org

Specific Metal Ion Coordination Studies

The coordination chemistry of lanthanide(III) ions with 1,4,7,10-tetrazacyclododecane-based ligands, particularly DOTA, is exceptionally rich and has been driven by their widespread use in biomedical applications. acs.orgbiosynth.comsigmaaldrich.com These ligands are highly effective at chelating Ln³⁺ ions, forming complexes with outstanding thermodynamic stability and kinetic inertness. psu.eduacs.org

Thermodynamics and Kinetics: The formation of lanthanide-DOTA complexes is characterized by very high stability constants (log KML). acs.orgacs.org Generally, this stability increases across the lanthanide series from the lighter (e.g., La³⁺) to the heavier ions (e.g., Lu³⁺). acs.orgmpg.de This trend is a direct consequence of the lanthanide contraction, where the decreasing ionic radius of the heavier Ln³⁺ ions leads to a higher charge density and stronger electrostatic bonds with the ligand's donor atoms. gcnayanangal.comacs.org However, this trend is not universal and can be inverted depending on the specific arrangement and type of pendant arms on the cyclen framework. acs.orgmpg.de For example, for the ligand 1,7-H₃DO2APA, the stability of its complexes decreases from Gd³⁺ to Lu³⁺. acs.orgmpg.de

The kinetics of these systems are notable. Complex formation is a slow process, often requiring heating to reach completion. psu.edunih.govresearchgate.net The mechanism is thought to involve the rapid formation of an intermediate where the metal ion is coordinated only to the pendant arm donors, followed by a slow, often base-catalyzed, rearrangement for the metal to enter the macrocyclic cavity. researchgate.netcapes.gov.br The dissociation of these complexes is also extremely slow, which is the cornerstone of their in vivo stability. psu.edu The dissociation is typically acid-catalyzed, but the rates are exceptionally low under physiological conditions. nih.govmpg.de The kinetic inertness can differ by several orders of magnitude across the lanthanide series and between different ligand isomers, highlighting the intricate relationship between structure and reactivity. acs.orgmpg.de A striking example is the 5-orders-of-magnitude difference in dissociation rates between the Yb³⁺ complexes of the isomeric 1,4-DO2APA and 1,7-DO2APA ligands. acs.orgmpg.de

| Complex | log KGdL | Dissociation Rate Constant, k1 (M-1s-1) |

|---|---|---|

| [Gd(1,4-DO2APA)] | 16.98 | 1.42 |

| [Gd(1,7-DO2APA)] | 16.33 | 23.5 |

Data sourced from references acs.orgmpg.de. k₁ represents the rate constant for the acid-catalyzed dissociation pathway.

Structural Features: As detailed in section 3.3.1, Ln(III)-DOTA complexes are typically nine-coordinate, featuring a capped square antiprismatic geometry with an inner-sphere water molecule. nih.gov This structure is maintained in solution, where a dynamic equilibrium between SAP and TSAP isomers exists. nih.govitn.pt The coordination number can decrease to eight for smaller lanthanide ions when bulkier or different pendant arms are used, which causes the exclusion of the coordinated water molecule. itn.pt

The combination of high thermodynamic stability, exceptional kinetic inertness, and well-defined coordination structures makes lanthanide complexes of DOTA and its derivatives indispensable tools in medicine and biotechnology. acs.org Applications range from [Gd(DOTA)]⁻ (Gadovist®) as a clinical MRI contrast agent to complexes of other lanthanides for use as para-magnetic chemical exchange saturation transfer (PARACEST) agents for molecular imaging, luminescent probes for bioassays, and chelators for therapeutic radiolanthanides. acs.orgnih.govnih.govnih.gov

Transition Metal Ion Interactions (e.g., Cu, Zn, Ni, Co, Fe)

The macrocyclic ligand 1,4,7,10-tetraazacyclododecane (B123705), commonly known as cyclen, and its derivatives are renowned for their ability to form stable complexes with a variety of transition metal ions. google.com The pre-organized structure of the cyclen ring minimizes the entropic penalty of chelation, leading to high thermodynamic stability and kinetic inertness of the resulting metal complexes. This section explores the coordination chemistry of cyclen-based ligands with key transition metals such as copper, zinc, nickel, cobalt, and iron.

Copper (Cu): Copper(II) complexes with cyclen and its derivatives have been extensively studied. The Cu(II) ion is typically coordinated by the four nitrogen atoms of the cyclen ring in a square-planar geometry. nih.gov In some instances, additional ligands can coordinate at the axial positions, leading to a distorted square-pyramidal or octahedral geometry. For example, in the complex [CuMoO₄(C₈H₂₀N₄)]·H₂O, the copper atom is coordinated by the four cyclen nitrogen atoms and one oxygen atom from a molybdate (B1676688) unit, resulting in a distorted square-pyramidal environment. nih.gov The stability of copper-cyclen complexes is crucial for applications in radiopharmaceuticals. For instance, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has been used for chelating the ⁶⁴Cu radioisotope for use in bioconjugates. sigmaaldrich.comsigmaaldrich.com However, studies have shown that cross-bridged cyclen derivatives can form even more kinetically stable complexes with ⁶⁴Cu compared to conventional DOTA, leading to less transchelation in vivo. nih.gov The complexation of Cu(II) with a purine-cyclen conjugate has also been investigated, revealing that the metal ion is coordinated within the cyclen ring, with all four nitrogen atoms equally involved in the binding. nih.gov

Zinc (Zn): Zinc(II) readily forms complexes with cyclen, typically resulting in a tetrahedral or square-pyramidal coordination geometry. In the complex Zn(C₈H₂₀N₄)H₂O₂, the Zn(II) ion is coordinated by the four nitrogen atoms of the cyclen ligand in the basal plane and a water molecule in the apical position, creating a slightly distorted square-pyramidal geometry. nih.gov The stability of the zinc-cyclen complex allows it to be used as a building block in more complex molecular structures, such as artificial nucleobases. nih.gov The synthesis of (T-4)-(1,4,7,10-Tetraazacyclododecane-κN1,κN4,κN7,κN10)Zinc chloride is achieved by reacting zinc chloride with 1,4,7,10-tetraazacyclododecane. The resulting complex's stability is attributed to the coordination of the zinc ion with the nitrogen atoms of the macrocyclic ligand.

Nickel (Ni): Nickel(II) forms well-defined complexes with cyclen, often exhibiting an octahedral coordination geometry. In the complex [Ni(C₄N₃)₂(C₈H₂₀N₄)], the nickel ion is coordinated by the four nitrogen atoms of the cyclen ligand and two nitrogen atoms from two tricyanomethanide (tcm⁻) anions. nih.gov The four nitrogen atoms of the cyclen ligand and two from the tcm⁻ anions create a distorted octahedral environment around the Ni(II) center. nih.gov

Cobalt (Co) and Iron (Fe): While less detailed in the provided search results, the hydrolytic activity of metal-cyclen complexes towards plasmid DNA has been studied, and a structure-activity correlation shows the following order of effectiveness for the metal ion cofactor: Co³⁺ > Zn²⁺ > Cr²⁺ > Ni²⁺ > Cu²⁺ > Fe³⁺. nih.gov This indicates that both cobalt and iron form complexes with cyclen derivatives that are active in biological systems.

Interactive Table: Coordination Properties of Transition Metal-Cyclen Complexes

| Metal Ion | Typical Coordination Geometry | Example Complex | Key Research Finding |

| Copper (Cu) | Square-pyramidal | [CuMoO₄(C₈H₂₀N₄)]·H₂O | Coordinated by four cyclen N atoms and one O from molybdate. nih.gov |

| Zinc (Zn) | Square-pyramidal | Zn(C₈H₂₀N₄)H₂O₂ | Coordinated by four cyclen N atoms and one water molecule. nih.gov |

| Nickel (Ni) | Distorted Octahedral | [Ni(C₄N₃)₂(C₈H₂₀N₄)] | Coordinated by four cyclen N atoms and two N atoms from tcm⁻ anions. nih.gov |

| Cobalt (Co) | Not specified | Co(III)-cyclen derivative | High catalytic activity in DNA hydrolysis. nih.gov |

| Iron (Fe) | Not specified | Fe(III)-cyclen derivative | Catalytic activity in DNA hydrolysis. nih.gov |

Heavy Metal and Actinide Chelation (e.g., Pb, Ag, Sc, Bi, Ac)

The robust chelating ability of 1,4,7,10-tetrazacyclododecane (cyclen) and its functionalized analogues extends to heavy metals and actinides, which is of significant interest for applications in radioimmunotherapy and heavy metal detoxification. The high stability of these complexes is critical for preventing the in vivo release of toxic or radioactive metal ions.

Lead (Pb): The complexation of lead(II) with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has been reinvestigated, revealing the formation of various protonated complexes. acs.org The stability constants for [PbH₃L]⁺, [PbH₂L], [PbHL]⁻, and [PbL]²⁻ were determined to be 33.1, 32.00, 29.28, and 25.3, respectively, highlighting the high thermodynamic stability of these complexes. acs.org Cyclen itself forms complexes with Pb(II), and studies have confirmed its complexing properties are similar towards Pb(II) as they are to the biometal Zn(II). whiterose.ac.uk

Silver (Ag): Cyclen-based ligands bearing sulfide (B99878) arms have been shown to form highly stable complexes with silver(I). nih.govacs.org For example, the complex of Ag⁺ with 1,4,7,10-tetrakis(2-(methylsulfanyl)ethyl)-1,4,7,10-tetraazacyclododecane (DO4S) was found to be extremely stable, with a log K value of 19.64. acs.org This high stability is promising for the development of silver-111 (B1199139) labeled radiopharmaceuticals. nih.gov

Scandium (Sc): Scandium radioisotopes, such as ⁴³Sc, ⁴⁴Sc, and ⁴⁷Sc, are of growing interest for medical applications. mdpi.comnih.gov DOTA and its analogues are considered leading chelators for scandium. mdpi.comnih.gov The trivalent Sc³⁺ ion allows for straightforward labeling with tetraaza-ring chelators like DOTA. mdpi.com For instance, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP) has been used to form a stable complex with ⁴⁷Sc for potential therapeutic use as a bone-seeking radiopharmaceutical. nih.govresearchgate.net

Bismuth (Bi): Bismuth isotopes, particularly ²¹³Bi, are used in targeted alpha therapy. aacrjournals.orgnih.gov DOTA has been successfully used as a chelator for bismuth in these applications. aacrjournals.orgnih.govnih.gov For instance, ²¹³Bi-DOTA-biotin has been investigated for pretargeted radioimmunotherapy. aacrjournals.orgnih.gov Relativistic DFT calculations have been used to study the structural and bonding properties of Bi complexes with various cyclen-based ligands, including DOTA, DOTPA, and DOTMP. researchgate.net

Actinium (Ac): Actinium-225 is a potent alpha-emitter for targeted alpha therapy. nih.govmdpi.comnih.gov While DOTA is a commonly used chelator for ²²⁵Ac, there are challenges related to labeling conditions and complex stability. nih.govnih.govacs.orgescholarship.org This has spurred the development of new cyclen-based and other macrocyclic chelators to improve ²²⁵Ac complexation under mild conditions. nih.govnih.gov Studies have shown that while acyclic chelators can bind Ac³⁺, the resulting complexes are often labile, whereas macrocyclic chelators like DOTA form more inert complexes. acs.org Theoretical studies have also been conducted to understand the bonding and stability of Ac complexes with cyclen-based ligands. researchgate.net

Interactive Table: Stability and Applications of Heavy Metal and Actinide-Cyclen Complexes

| Metal Ion | Ligand | Stability Constant (log K) | Key Application/Research Finding |

| Lead (Pb) | DOTA | 25.3 (for [PbL]²⁻) | High thermodynamic stability, relevant for chelation. acs.org |

| Silver (Ag) | DO4S | 19.64 | Promising for ¹¹¹Ag-labeled radiopharmaceuticals due to high stability. acs.org |

| Scandium (Sc) | DOTMP | Not specified | Forms stable complex for potential use as a bone-seeking radiopharmaceutical. nih.govresearchgate.net |

| Bismuth (Bi) | DOTA | Not specified | Used in ²¹³Bi-DOTA-biotin for pretargeted radioimmunotherapy. aacrjournals.orgnih.gov |

| Actinium (Ac) | DOTA | Not specified | Commonly used chelator for ²²⁵Ac in targeted alpha therapy, though with challenges. nih.govnih.govacs.org |

Advanced Spectroscopic and Structural Elucidation of 1,4,7,10 Tetrazacyclododecane and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the structure, dynamics, and environment of 1,4,7,10-Tetrazacyclododecane (also known as cyclen) and its complexes in solution. It provides detailed insights into the behavior of these molecules at the atomic level, which is crucial for understanding their function as ligands for metal ions.

The basicity of the four nitrogen atoms in the cyclen ring allows the molecule to accept up to four protons. ¹H NMR spectroscopy, in conjunction with pH-potentiometric titrations, is instrumental in determining the protonation constants (pKa values) and identifying the specific sites of protonation. While detailed protonation data for the parent cyclen is a fundamental characteristic, studies on its functionalized derivatives illustrate the methodology. For instance, in a related compound, 1,4,7,10-tetraazacyclododecane-1,7-bis(acetic acid)-4,10-bis(methylenephosphonic acid) (DO2A2P), ¹H NMR was used to track chemical shift changes with pH, allowing for the determination of its six protonation constants. nih.gov The first two, and highest, pKa values were attributed to the protonation of the ring nitrogens bearing phosphonate (B1237965) arms, demonstrating the sensitivity of NMR to the electronic environment of each atom. nih.gov This approach allows for a detailed mapping of the acid-base properties of the macrocycle in solution.

Table 1: Illustrative Protonation Constants for a Cyclen Derivative (H₆DO2A2P) Determined by Potentiometry and NMR Spectroscopy

| pKa | Value | Assignment |

| pKₐ₁ | 12.60 | Ring Nitrogen (N-CH₂-PO₃²⁻) |

| pKₐ₂ | 11.43 | Ring Nitrogen (N-CH₂-PO₃²⁻) |

| pKₐ₃ | 6.15 | Phosphonate Group (-PO₃²⁻) |

| pKₐ₄ | 5.95 | Phosphonate Group (-PO₃²⁻) |

| pKₐ₅ | 2.88 | Ring Nitrogen (N-CH₂-COO⁻) |

| pKₐ₆ | 2.77 | Ring Nitrogen (N-CH₂-COO⁻) |

Note: Data presented is for the derivative H₆DO2A2P to illustrate the application of NMR in determining protonation schemes. nih.gov

In solution, the flexible 12-membered ring of cyclen and its derivatives can adopt several conformations. The most stable conformations for its lanthanide complexes are typically the square-antiprism (SAP) and the twisted square-antiprism (TSAP). nih.govillinoisstate.edu These isomers can coexist in solution and interconvert through processes such as the rotation of the pendant arms or the inversion of the ethylene (B1197577) bridges of the macrocyclic ring. nih.govillinoisstate.edu

NMR spectroscopy is uniquely suited to study these dynamic processes. At low temperatures, the exchange between conformations may be slow on the NMR timescale, allowing separate signals for each isomer to be observed. As the temperature increases, these signals broaden and eventually coalesce as the exchange rate increases. Two-dimensional EXchange SpectroscopY (EXSY) is a specific NMR experiment that directly probes this conformational exchange. Cross-peaks in an EXSY spectrum connect the signals of atoms that are exchanging between different chemical environments, providing definitive evidence of the dynamic equilibrium and allowing for the quantification of the exchange rates. For example, line shape analysis of the ¹H NMR spectra of lanthanide complexes of cyclen derivatives has been used to determine the activation parameters for the interconversion between coordination isomers. nih.gov

The primary function of 1,4,7,10-tetrazacyclododecane is to act as a potent chelating agent for a wide variety of metal ions. NMR is highly sensitive to the binding of a metal ion to the cyclen ligand. Upon coordination, the electronic environment of the ligand's nuclei (both ¹H and ¹³C) is altered, leading to changes in their chemical shifts. This phenomenon is known as chemical shift perturbation (CSP). nih.gov

By monitoring the chemical shifts of the cyclen protons during a titration with a metal ion, one can identify the atoms directly involved in the coordination. researchgate.net Protons closer to the binding site typically experience larger perturbations. nih.gov This method confirms that the four nitrogen atoms of the macrocycle are the primary donor sites for metal binding. Furthermore, the pattern of the shifts can provide information on the stoichiometry of the complex and the conformational changes the ligand undergoes to accommodate the metal ion. researchgate.netbiosynth.com For ligands with fast exchange between the free and bound states, the magnitude of the chemical shift changes as a function of metal ion concentration can be used to calculate the binding affinity (dissociation constant, Kd). nih.gov

When 1,4,7,10-tetrazacyclododecane forms a complex with a paramagnetic metal ion, such as many lanthanides (e.g., Eu³⁺, Tm³⁺, Yb³⁺), the resulting NMR spectrum is dramatically different from that of the free ligand or its diamagnetic complexes. nih.gov The unpaired electrons of the paramagnetic center create a strong local magnetic field that significantly influences the nuclear spins of the ligand. This results in a wide dispersion of chemical shifts, known as paramagnetic or pseudo-contact shifts, and often significant line broadening. iucr.org

While these effects can complicate spectral assignment, they also provide a rich source of structural information. The pseudo-contact shift is dependent on the distance and angle between the nucleus and the paramagnetic metal ion. By measuring these shifts for multiple nuclei throughout the ligand, it is possible to obtain a set of geometric restraints that can be used to calculate the three-dimensional structure of the complex in solution. iucr.org This technique is particularly valuable for characterizing the solution structure of lanthanide complexes, which are important as contrast agents for Magnetic Resonance Imaging (MRI), including those based on the Paramagnetic Chemical Exchange Saturation Transfer (PARACEST) mechanism. nih.gov Studies on paramagnetic complexes of cyclen derivatives have revealed the presence of multiple coordination isomers in solution, which can be individually characterized using these methods. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution structural information for crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of every atom in the crystal lattice can be determined, yielding exact bond lengths, bond angles, and conformational details.

The crystal structure of 1,4,7,10-Tetrazacyclododecane;trihydrate reveals the specific conformation of the macrocycle and its interactions with the surrounding water molecules in the solid state. The neutral cyclen molecule possesses a crystallographic twofold rotation axis and adopts a quadrangular conformation, a stable arrangement for a 12-membered ring. In this conformation, the carbon atoms occupy the corners of a square, while the nitrogen atoms are located along the sides.

The orientation of the amine protons is a key feature. The hydrogen atoms on the nitrogens at the 1 and 7 positions point outwards, away from the ring's cavity. In contrast, the hydrogens on the nitrogens at the 4 and 10 positions are directed inwards, towards the center of the ring. This specific arrangement is stabilized by an extensive hydrogen-bonding network. Each of the four nitrogen atoms of the cyclen molecule acts as a hydrogen-bond donor to a water molecule, embedding the macrocycle within the lattice of the three water molecules of hydration. This pre-organized, quadrangular conformation is considered important for the subsequent complexation of metal ions.

Table 2: Selected Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₈H₂₀N₄·3H₂O |

| Conformation | Quadrangular |

| Symmetry | Crystallographic twofold rotation |

| Avg. C-C Bond Length | 1.518(7) Å |

| Avg. C-N Bond Length | 1.464(3) Å |

| N-H Proton Orientation | 1,7-outward; 4,10-inward |

| Hydrogen Bonding | Each ring N atom is H-bonded to one water molecule |

Source: Data from the structural analysis of 1,4,7,10-Tetrazacyclododecane trihydrate.

Elucidation of Metal-Complex Architectures and Coordination Geometries

The flexible nature of the 12-membered cyclen ring allows it to adopt various conformations to accommodate a wide range of metal ions, resulting in diverse coordination geometries. researchgate.net The four nitrogen atoms of the cyclen macrocycle typically bind to a metal ion, forming a stable chelate. The final coordination geometry is influenced by the size and electronic properties of the central metal ion, as well as the presence of additional ancillary ligands. mdpi.com

Commonly observed coordination geometries for transition metal complexes include a distorted square-pyramidal arrangement, as seen in copper(II) and zinc(II) complexes, where the metal ion is capped by the cyclen ligand. researchgate.net In these structures, the four nitrogen atoms of the cyclen ring form the base of the pyramid, and a fifth coordination site is occupied by another ligand, such as a nucleobase or a solvent molecule. researchgate.net For larger ions like lanthanides, or when the cyclen ring is functionalized with pendant arms, higher coordination numbers are common, leading to geometries such as a capped square antiprism (CSAPR). researchgate.net For instance, lanthanide complexes with DOTA (a cyclen derivative with four acetate (B1210297) arms) are typically nine-coordinate, with the four nitrogen atoms, four carboxylate oxygen atoms, and one water molecule binding to the metal ion. researchgate.net

Studies on toxic metal complexes of cyclen have revealed different coordination modes. For example, a cadmium(II) complex, [Cd(cyclen)(NO₃)₂], shows the cyclen ligand coordinated to the metal center. tandfonline.comwhiterose.ac.uk Similarly, a manganese(II) complex, [Mn(S₄)(C₈H₂₀N₄)], demonstrates a six-fold coordination with the four nitrogen atoms of the cyclen and two sulfur atoms from a tetrasulfide anion, resulting in an irregular coordination geometry. nih.govresearchgate.net A silicon complex of cyclen has also been synthesized and characterized, revealing a dimeric structure in the solid state with pentacoordinate silicon atoms. mdpi.com

| Metal Ion | Ancillary Ligand(s) | Coordination Geometry | Key Structural Features | Reference(s) |

| Cu(II) | Adeninato | Distorted Square-Pyramidal | Cyclen-capped Cu²⁺ binds to N7 of adeninate. | researchgate.net |

| Cd(II) | NO₃⁻ | Not specified | Monodentate nitrate (B79036) ligands confirmed. | tandfonline.comwhiterose.ac.uk |

| Hg(II) | NO₃⁻ | Not specified | Chelate coordination of nitrate ligand. | tandfonline.com |

| Mn(II) | S₄²⁻ | Irregular Six-coordinate | Mn(II) is coordinated by four N atoms from cyclen and two S atoms. | nih.govresearchgate.net |

| Si(IV) | Cl⁻ | Pentacoordinate (in dimer) | Forms a head-to-tail dimer with a 1,3-diazadisilacyclobutane core. | mdpi.com |

| Ln(III) | DOTA pendant arms, H₂O | Capped Square Antiprismatic (CSAPR) | Nine-coordinate metal center with a capping water molecule. | researchgate.net |

| Eu(III) | DOTA derivative (L²) | Capped Square Antiprismatic (CSAPR) | Full encapsulation by the nonadentate ligand. | researchgate.net |

Characterization of Intermolecular Interactions, including Hydration

The non-covalent interactions involving 1,4,7,10-tetrazacyclododecane, particularly in its hydrated form, are essential for its solid-state structure and its pre-organization for metal complexation. The trihydrate of cyclen, specifically, has been studied to understand the intricate network of hydrogen bonds.

In the crystal structure of 1,4,7,10-tetrazacyclododecane trihydrate, the cyclen molecule adopts a iucr.org quadrangular conformation. nih.gov This conformation is considered important for the preorganization of the ligand before it complexes with a metal ion. nih.gov The structure exhibits crystallographic twofold rotation symmetry. nih.gov

| Interaction Type | Donor | Acceptor | Distance (Å) | Significance | Reference(s) |

| Hydrogen Bond | N(1)-H | O(2) (Water) | 3.186(3) | Links cyclen to the hydration shell. | nih.gov |

| Hydrogen Bond | N(2)-H | O(3) (Water) | 2.835(2) | Links cyclen to the hydration shell. | nih.gov |

| Hydrogen Bond | O(1) (Water) | O(2) (Water) | 2.998(3) | Connects water molecules within the lattice. | nih.gov |

| Hydrogen Bond | O(1) (Water) | O(3) (Water) | 2.894(2) | Connects water molecules within the lattice. | nih.gov |

Other Spectroscopic Techniques

Beyond NMR and X-ray crystallography, a suite of other spectroscopic methods provides complementary information on the electronic structure, formation, and properties of 1,4,7,10-tetrazacyclododecane complexes.

UV-Vis Spectroscopy for Complex Formation and Redox Studies

UV-Visible (UV-Vis) absorption spectroscopy is a powerful tool for monitoring the formation of metal complexes and investigating their electronic properties and redox behavior. The complexation of a metal ion by cyclen or its derivatives often leads to distinct changes in the UV-Vis spectrum, allowing for the determination of complex stoichiometry and stability constants. rsc.org

For transition metal complexes, UV-Vis spectra are characterized by d-d transitions and ligand-to-metal charge transfer (LMCT) bands. In a series of Cu(II) complexes with cyclen-based ligands containing different donor atoms (N, O, S), the d-d transitions were observed between 600-660 nm. researchgate.net A redshift and an increase in the extinction coefficient were noted as the number of sulfur atoms increased, attributed to the S → Cu(II) LMCT. researchgate.net

UV-Vis spectroscopy is also employed in redox studies. The redox potentials of complexes can be determined and correlated with their reactivity. nih.gov For instance, the redox properties of ferrocene-based complexes have been studied, showing that chemical oxidation leads to a significant modification of the absorption spectra. nih.gov In the context of lanthanide complexes, UV-Vis is used to characterize the absorption properties of the antenna chromophores responsible for sensitizing the metal ion's luminescence. acs.orgicm.edu.pl

| Complex Type | Spectral Feature | Wavelength/Region | Information Gained | Reference(s) |

| Cu(II)-Cyclen Derivatives | d-d transition | 600-660 nm | Electronic structure of the metal center. | researchgate.net |

| Cu(II)-Thia/Oxacyclen | S → Cu(II) LMCT | Not specified | Ligand-to-metal charge transfer. | researchgate.net |

| Lanthanide-Antenna | Antenna Absorption | ~315-327 nm | Efficiency of the light-harvesting antenna. | acs.org |

| Ferrocene Derivatives | Absorption Band | 647-778 nm | Characterization of oxidized species. | nih.gov |

Luminescence Spectroscopy for Lanthanide Complexes

Luminescence (or fluorescence) spectroscopy is particularly valuable for studying the complexes of lanthanide ions (Ln³⁺) with cyclen-based ligands. nih.gov Lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺) are known for their sharp, line-like emission bands and long-lived excited states, which are sensitive to the coordination environment. researchgate.netrsc.org

Since the direct excitation of lanthanide ions is inefficient, ligands are often designed with a "light-harvesting" chromophore or antenna. acs.org This antenna absorbs UV light and transfers the energy to the lanthanide ion, which then luminesces. The efficiency of this process and the resulting emission spectrum provide information about the complex's structure and stability. acs.org

Luminescence spectra can indicate the symmetry of the complex and the number of coordinated water molecules. nih.gov The presence of water molecules in the inner coordination sphere can quench the lanthanide's luminescence, so a high emission quantum yield often suggests that the metal ion is well-shielded from the solvent by the ligand. researchgate.net For example, luminescence studies of Eu³⁺ and Tb³⁺ complexes with a functionalized cyclen ligand indicated a low symmetry and a coordination number of 8, with no water molecules directly coordinated to the metal ion in solution. nih.gov

| Lanthanide Ion | Ligand Type | Key Finding | Significance | Reference(s) |

| Eu(III), Tb(III) | Cyclen with N-methylene(phenyl)phosphinic acid arms | Low symmetry, coordination number 8, no inner-sphere water in solution. | Elucidates solution structure and coordination. | nih.gov |

| Eu(III), Tb(III) | Cyclen triacetate with coumarin/carbostyril antenna | Antenna triplet state energies determined; quenching processes studied. | Understanding of sensitization efficiency and pathways. | acs.org |

| Eu(III) | Reinforced cyclam derivative (L²) | High emission quantum yield (ϕ=0.35) and long lifetime (τ=1.51 ms). | Confirms a stable, protected coordination environment. | researchgate.net |

| Yb(III), Tm(III) | DOTA-4AmP⁸⁻ | pH and temperature responsive chemical exchange saturation transfer (CEST) contrast. | Demonstrates potential for responsive imaging agents. | core.ac.uk |

Extended X-ray Absorption Fine Structure (EXAFS) Analysis

Extended X-ray Absorption Fine Structure (EXAFS) is a technique used to determine the local atomic structure around a specific element in a material, including in solution or amorphous solids. It is particularly useful for obtaining information about the coordination number, distances, and types of neighboring atoms for a central metal ion in a complex.

While detailed EXAFS studies specifically on 1,4,7,10-tetrazacyclododecane complexes are not extensively reported in the provided context, the technique is highly applicable. For metal complexes, EXAFS can provide precise metal-ligand bond lengths and coordination numbers, complementing data from X-ray crystallography and offering structural insights in the non-crystalline state. researchgate.net For instance, in related systems, EXAFS has been used to probe the coordination environment of metal ions in various biological and chemical systems. The analysis of the fine structure on the high-energy side of an X-ray absorption edge can reveal the radial distribution of atoms around the absorbing atom. This information is critical for understanding the solution structure of complexes, which may differ from their solid-state counterparts.

Mass Spectrometry for Molecular Identification and Stoichiometry

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is an indispensable tool for the characterization of 1,4,7,10-tetrazacyclododecane complexes. It provides a rapid and accurate determination of the molecular weight of the complex, which confirms its molecular identification and stoichiometry. nih.gov